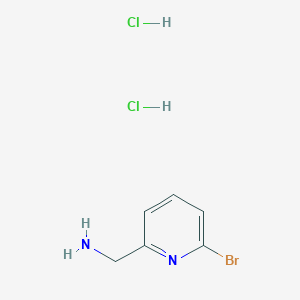
1-(2-fluoro-5-iodophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-iodophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H7FIN·HCl. This compound is characterized by the presence of both fluorine and iodine atoms on a benzene ring, along with a methanamine group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-5-iodophenyl)methanamine hydrochloride typically involves the following steps:
Halogenation: The starting material, 2-fluoroaniline, undergoes iodination to introduce the iodine atom at the 5-position of the benzene ring.
Amination: The iodinated intermediate is then subjected to a nucleophilic substitution reaction with methanamine to form 1-(2-fluoro-5-iodophenyl)methanamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluoro-5-iodophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-fluoro-5-iodophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-5-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its binding affinity to certain enzymes and receptors. The methanamine group allows for the formation of hydrogen bonds, further stabilizing its interaction with target molecules. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
- 1-(2-fluoro-5-methoxyphenyl)methanamine hydrochloride
- 1-(2-fluoro-5-chlorophenyl)methanamine hydrochloride
- 1-(2-fluoro-5-bromophenyl)methanamine hydrochloride
Comparison: 1-(2-fluoro-5-iodophenyl)methanamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different halogens, the iodine-containing compound often exhibits higher binding affinity and selectivity in biological systems. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
CAS No. |
2680539-10-8 |
|---|---|
Molecular Formula |
C7H8ClFIN |
Molecular Weight |
287.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



